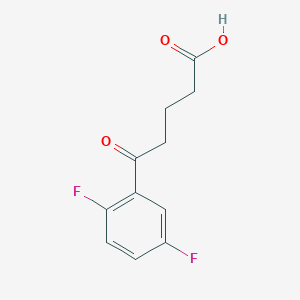

5-(2,5-Difluorophenyl)-5-oxovaleric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid, with a 2,5-difluorophenyl group attached at the 5th carbon . The presence of the difluorophenyl group suggests that it might have interesting chemical properties and could be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 5-carbon chain (from the valeric acid) with a carboxylic acid group at one end and a 2,5-difluorophenyl group at the other . The presence of the fluorine atoms on the phenyl ring could potentially influence the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions, especially at positions ortho and para to the fluorine atoms .Physical and Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a solid under standard conditions . The presence of the polar carboxylic acid group and the electronegative fluorine atoms might make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-Inflammatory Properties

- Novel Analgesic-Antiinflammatory Salicylates : Research by Hannah et al. (1978) highlighted that 5-(2,4-Difluorophenyl)salicylic acid, a compound similar to 5-(2,5-Difluorophenyl)-5-oxovaleric acid, exhibits significant analgesic and anti-inflammatory properties, surpassing aspirin in efficacy and safety. This compound represents a chemically distinct, nonacetylating salicylic acid variant with improved therapeutic index and duration of action (Hannah et al., 1978).

Metabolic Significance in Adipose Tissue

- Brown and Beige Adipose Tissue Regulation : A study by Whitehead et al. (2021) discusses the role of brown and beige adipose tissue as endocrine organs. Metabolites like 5-oxoproline, associated with this compound, were identified as critical components in this interorgan signaling network, influencing energy metabolism and obesity-related conditions (Whitehead et al., 2021).

Transamination Processes

- Transamination to 5-Aminolevulinic Acid : Beale, Gold, and Granick (1979) synthesized 4,5-Dioxovaleric acid (DOVA), a related compound, and studied its nonenzymatic transamination to 5-aminolevulinic acid (ALA), providing insights into potential biochemical pathways and reactions where similar compounds might be involved (Beale, Gold, & Granick, 1979).

Pharmacological Studies

- 5-Oxo-ETE Receptor Antagonists : A study by Ye et al. (2017) focused on 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) receptor antagonists, where compounds structurally similar to this compound were used to understand the structure-activity relationships in creating effective pharmacological agents (Ye et al., 2017).

Cancer Research

- DNA Damage and Carcinoma Development : Onuki et al. (2002) discussed the role of ALA and its products, such as 4,5-dioxovaleric acid (DOVA), in DNA damage and the potential link to carcinoma development, particularly hepatocellular carcinoma in acute intermittent porphyria patients. This suggests the relevance of these compounds in understanding and potentially treating certain types of cancers (Onuki et al., 2002).

Photodynamic Therapy

- Photodynamic Therapy in Nasopharyngeal Carcinoma : Betz et al. (2002) explored the use of 5-aminolevulinic acid (5-ALA, 5-amino-4-oxovaleric acid) in photodynamic therapy for nasopharyngeal carcinoma. The study highlighted the potential of derivatives of 5-oxovaleric acid in therapeutic applications for cancer treatment (Betz et al., 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2,5-difluorophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-7-4-5-9(13)8(6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCTUQMLJQEKQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645333 |

Source

|

| Record name | 5-(2,5-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-34-2 |

Source

|

| Record name | 5-(2,5-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.